molecular formula C11H24ClNO B6220123 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride CAS No. 2751620-88-7

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride

Cat. No. B6220123
CAS RN: 2751620-88-7
M. Wt: 221.8
InChI Key:
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Description

4-[2-(tert-Butoxy)ethyl]piperidine hydrochloride (4-TEPH) is an organic compound belonging to the family of piperidine derivatives. It is a colorless, odorless, and water-soluble substance that has a wide range of applications in scientific research. 4-TEPH is used as an intermediate in the synthesis of a variety of compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It has also been studied for its potential to act as a receptor agonist or antagonist in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride is not well understood. It is believed to act as a receptor agonist or antagonist, depending on the concentration of the compound in the body. It is thought to interact with various receptors in the body, including the serotonin receptor, the dopamine receptor, and the GABA receptor.
Biochemical and Physiological Effects
4-[2-(tert-butoxy)ethyl]piperidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on the body, including an increase in serotonin levels, an increase in dopamine levels, and an increase in GABA levels. It has also been found to have an anxiolytic effect, and it has been studied for its potential to reduce the symptoms of depression.

Advantages and Limitations for Lab Experiments

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize, and it is water-soluble, making it easy to work with in the laboratory. However, it is not very stable and it is sensitive to light and heat, making it difficult to store and use in experiments.

Future Directions

There are a number of potential future directions for research on 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore its potential as an intermediate in the synthesis of other compounds. Finally, further research is needed to explore the potential toxicity of 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride, as well as its potential side effects.

Synthesis Methods

4-[2-(tert-butoxy)ethyl]piperidine hydrochloride is synthesized from tert-butyl chloride and piperidine, which are reacted in the presence of a base. The reaction proceeds in two steps. First, the tert-butyl chloride reacts with the piperidine to form the tert-butoxyethyl piperidine. This reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt of the tert-butoxyethyl piperidine. The final product is a white, crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride involves the reaction of piperidine with tert-butyl glycidyl ether followed by hydrochloric acid treatment.", "Starting Materials": [ "Piperidine", "tert-Butyl glycidyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl glycidyl ether in the presence of sodium hydroxide to form 4-[2-(tert-butoxy)ethyl]piperidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form 4-[2-(tert-butoxy)ethyl]piperidine hydrochloride.", "Step 3: The product is extracted with ethyl acetate and washed with water to obtain the final product." ] }

CAS RN

2751620-88-7

Molecular Formula

C11H24ClNO

Molecular Weight

221.8

Purity

95

Origin of Product

United States

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